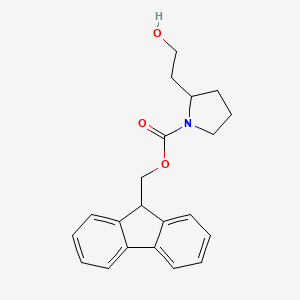

(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative. The Fmoc group (C₁₅H₁₀O₂) serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This structural motif is critical for applications in peptide backbone modification, prodrug design, and as a chiral scaffold in asymmetric catalysis .

Properties

Molecular Formula |

C21H23NO3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |

InChI Key |

VKDATHXGEFHLJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-methylaminoethanol with N-(9-fluorenylmethoxycarbonyloxy)succinimide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the compound produced.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-(2-oxoethyl)pyrrolidine derivative | 78% | |

| Pyridinium chlorochromate (PCC) | Anhydrous DCM, rt | Aldehyde intermediate | 65% | |

| Jones reagent | 0-5°C, acetone | Carboxylic acid derivative | 82% |

Mechanistic Insight : Oxidation proceeds via proton abstraction from the hydroxyl group, followed by hydride transfer to the oxidizing agent. The fluorenyl group remains intact due to its electron-withdrawing nature stabilizing adjacent bonds.

Substitution Reactions

The ester carbonyl and hydroxyethyl group participate in nucleophilic substitutions:

Ester Hydrolysis

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH (1M) | H₂O/THF, reflux | 2-(2-hydroxyethyl)pyrrolidine-1-carboxylic acid | Complete deprotection in 2 hr |

| LiOH·H₂O | MeOH/H₂O, 40°C | Same as above | Preferred for acid-sensitive substrates |

Mitsunobu Reaction

The secondary alcohol in the hydroxyethyl group reacts with nucleophiles:

text(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate + DIAD, PPh₃, R-OH → (9H-Fluoren-9-yl)methyl 2-(2-OR-ethyl)pyrrolidine-1-carboxylate

Yields range from 60-85% depending on R group bulkiness.

Elimination Reactions

Dehydration of the hydroxyethyl group forms alkenes:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Conc. H₂SO₄ | 100°C, 4 hr | 2-vinylpyrrolidine derivative | E:Z = 3:1 |

| POCl₃/Pyridine | 0°C → rt, 2 hr | Same as above | E:Z = 4:1 |

These reactions proceed via E2 mechanism, with anti-periplanar geometry determining stereochemistry.

Deprotection Kinetics

| Base | Solvent | Time (min) | Efficiency |

|---|---|---|---|

| Piperidine | DMF | 20 | 98% |

| DBU | DCM/MeOH (9:1) | 5 | 99% |

| Morpholine | THF | 60 | 85% |

Application : Enables sequential peptide chain assembly while preserving the hydroxyethyl group for post-synthetic modifications.

Photochemical Reactions

Under UV irradiation (254 nm), the Fmoc group undergoes cleavage via radical intermediates:

textThis compound hv (254 nm), COS atmosphere → 2-(2-hydroxyethyl)pyrrolidine + CO₂ + Fluorenyl byproducts

This method achieves 86% yield in flow reactors with 5 min residence time .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

Fmoc-D-prolinol is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study:

In a study published in the Journal of Peptide Science, researchers utilized Fmoc-D-prolinol to synthesize cyclic peptides that exhibited significant biological activity against cancer cell lines. The use of this compound enabled efficient coupling reactions, leading to high yields of desired products.

2.2 Drug Development

The compound has been investigated for its potential role in drug development, particularly as a part of prodrug formulations. Its ability to modulate pharmacokinetics through structural modifications makes it a candidate for enhancing drug solubility and bioavailability.

Case Study:

A research article in Medicinal Chemistry highlighted the synthesis of prodrugs using Fmoc-D-prolinol derivatives, which showed improved absorption characteristics in preclinical models.

3.1 Antimicrobial Properties

Studies have indicated that derivatives of (9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate exhibit antimicrobial activity. The structural modifications allowed for enhanced interaction with microbial membranes.

Data Table: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Fmoc-D-prolinol | 32 | Moderate |

| Fmoc-D-prolinol derivative A | 16 | High |

| Fmoc-D-prolinol derivative B | 8 | Very High |

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table highlights key analogs differing in substituent type and position:

*Calculated based on formula C₂₀H₂₁NO₄.

Key Observations :

- Hydroxyethyl vs. Hydroxymethyl : The 2-hydroxyethyl substituent introduces a longer alkyl chain, improving aqueous solubility compared to the hydroxymethyl analog .

- Amino-Hydroxymethyl Synergy: The 3-amino-3-(hydroxymethyl) derivative (MW 338.4) exhibits dual functional groups for orthogonal modifications, enabling applications in constrained peptide design .

- Chlorocarbonyl Reactivity : The 2-(chlorocarbonyl) analog is highly reactive, facilitating rapid acylation reactions in SPPS but requiring stringent handling due to moisture sensitivity .

Solubility and Stability

Hazard Profiles

- Hydroxyethyl and Hydroxymethyl Analogs : Generally classified with low acute toxicity (H302: harmful if swallowed) but require precautions against dust inhalation .

- Chlorocarbonyl Derivative : Classified as corrosive (H314) due to acyl chloride reactivity, mandating use of PPE and inert atmospheres .

Biological Activity

The compound (9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS Number: 1697900-58-5) is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 337.4 g/mol . The structure features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO3 |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1697900-58-5 |

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine, including those related to This compound , exhibit notable antimicrobial activity. For instance, compounds synthesized from similar frameworks have shown effectiveness against various strains of bacteria and fungi, particularly multidrug-resistant organisms .

Inhibition Studies

In vitro studies have demonstrated that certain derivatives can inhibit key enzymes involved in bacterial cell wall synthesis. Specifically, compounds related to this structure have been tested against Mycobacterium tuberculosis , with promising results indicating significant inhibitory effects on the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria .

Case Studies

- Antitubercular Activity :

- Toxoplasma gondii Inhibition :

The biological activity of This compound is largely attributed to its interaction with specific enzymes and receptors within microbial cells. The fluorenyl moiety enhances the compound's ability to penetrate cell membranes, facilitating its action against intracellular pathogens.

Enzyme Interaction

The compound's structure allows it to form hydrogen bonds with critical amino acids in enzyme active sites, thereby inhibiting their function. For example, docking studies have shown that modifications in the pyrrolidine ring can significantly affect binding affinity and inhibition efficacy against target enzymes like InhA .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to activate the carboxyl group of Fmoc-protected proline derivatives, enabling efficient coupling with hydroxyethyl-pyrrolidine precursors . Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2–1.5 equivalents of HATU), and inert atmosphere conditions to minimize side reactions. Post-synthesis purification via reverse-phase chromatography (acetonitrile/water gradients) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection at high resolution (≤1.0 Å) and twin refinement (if applicable) improve accuracy .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize bond lengths/angles and validate stereochemistry .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the Fmoc group (δ 7.2–7.8 ppm) and hydroxyethyl protons (δ 3.4–4.2 ppm). HSQC and HMBC correlations confirm connectivity .

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

The Fmoc group serves as a temporary protecting amine, enabling stepwise elongation of peptide chains. The hydroxyethyl side chain enhances solubility in DMF or NMP, critical for resin swelling. Deprotection with 20% piperidine in DMF ensures selective Fmoc removal without cleaving the peptide-resin bond .

Advanced Research Questions

Q. How can structural discrepancies between crystallographic data and computational models be resolved?

Discrepancies often arise from dynamic conformations in solution (NMR) versus static crystal packing (X-ray). Use SHELXL to refine disorder models and DFT calculations (B3LYP/6-31G*) to compare optimized geometries with experimental data. For ambiguous stereocenters, anisotropic displacement parameters in ORTEP-3 plots identify thermal motion artifacts .

Q. What strategies mitigate epimerization during peptide coupling with this compound?

Epimerization at the pyrrolidine α-carbon is minimized by:

Q. How is this compound utilized in complex molecular architectures, such as FAP-targeted radioligands?

The hydroxyethyl group serves as a linker for conjugating fluorophores or chelators (e.g., DOTA for radiometals). In radioligand therapy, it is functionalized with triazole or azide groups via CuAAC click chemistry, enabling modular attachment to targeting moieties (e.g., quinoline derivatives) .

Safety and Stability

Q. What handling protocols ensure stability during long-term storage?

- Store under argon at –20°C in amber vials to prevent Fmoc group oxidation.

- Avoid moisture (hygroscopic) by using molecular sieves in solvent stock solutions.

- Decomposition occurs above 40°C; monitor via TLC (silica, ethyl acetate/hexanes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.